molecular formula C16H24N2O3S B12268255 3-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}-1lambda6-thiolane-1,1-dione

3-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}-1lambda6-thiolane-1,1-dione

Cat. No.: B12268255
M. Wt: 324.4 g/mol
InChI Key: ABZFPJRBPBCZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}-1lambda6-thiolane-1,1-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a thiolane-1,1-dione moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, which is then reacted with a methoxyphenyl compound under controlled conditions. The final step involves the introduction of the thiolane-1,1-dione moiety through a series of nucleophilic substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters is crucial to maintain consistency and efficiency in production. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiolane-1,1-dione moiety to thiolane.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiolane derivatives, and various substituted piperazine compounds.

Scientific Research Applications

3-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}-1lambda6-thiolane-1,1-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, while the thiolane-1,1-dione moiety can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}-1lambda6-thiolane-1,1-dione lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific investigations.

Properties

Molecular Formula

C16H24N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

3-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]thiolane 1,1-dioxide

InChI

InChI=1S/C16H24N2O3S/c1-21-16-4-2-3-15(11-16)18-8-6-17(7-9-18)12-14-5-10-22(19,20)13-14/h2-4,11,14H,5-10,12-13H2,1H3

InChI Key

ABZFPJRBPBCZTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.